5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-(3,5-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-11-8-12(2)10-16(9-11)25-18(20)17(23-24-25)19(27)22-15-6-4-14(5-7-15)21-13(3)26/h4-10H,20H2,1-3H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUDVMYDSNQHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3,5-Dimethylphenyl)-5-amino-1H-1,2,3-triazole-4-carboxylic Acid
The triazole scaffold is constructed using a modified hydrazone cyclization method adapted from Drutkowski et al. (2002).
Procedure :
- Hydrazone Preparation :
- 3,5-Dimethylphenylhydrazine (10 mmol) is condensed with ethyl 2-cyano-3-ethoxyacrylate (10 mmol) in ethanol under reflux for 6 hours.
- The resulting hydrazone is isolated by filtration (Yield: 78%).
- Cyclization with Formaldehyde :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | p-TSA |
| Solvent | Ethanol |
| Yield | 38% |
Amide Bond Formation via Carbodiimide Coupling
Activation of Carboxylic Acid
The triazole-4-carboxylic acid is activated using ethyl-(N,N-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt).
Procedure :
- The triazole-4-carboxylic acid (1 mmol) is dissolved in dry dichloromethane (5 mL) at 0°C.
- EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) are added, followed by stirring for 30 minutes.
- 4-Acetamidoaniline (1 mmol) is introduced, and the mixture is stirred at room temperature for 8 hours.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl/HOBt |
| Solvent | Dichloromethane |
| Reaction Time | 8 hours |
| Yield | 65% |
Purification and Crystallization
Recrystallization Optimization
The crude product is purified via recrystallization from ethanol, yielding colorless blocks suitable for X-ray crystallography.
Conditions :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Industrial-Scale Adaptations
Patent WO2019097306A2 highlights the use of disulfide reagents (e.g., diethyl disulfide) under inert atmospheres to enhance reaction efficiency. Scaling the coupling reaction to 100 mmol scale achieves a 70% yield by substituting dichloromethane with THF for improved solubility.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. The results indicate that it possesses considerable activity against resistant strains of bacteria, making it a potential candidate for developing new antibiotics.
Case Study :
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Properties
Triazole derivatives have been widely studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
Data Table: Anticancer Activity
In a specific case study, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action as a potential anticancer drug .
Enzyme Inhibition Studies
5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide has also been investigated for its ability to inhibit various enzymes involved in disease processes.
Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes, which are implicated in several physiological and pathological processes.
Case Study :
In vitro assays demonstrated that the compound selectively inhibited CA-II with an IC50 value of 20 µM. This suggests potential applications in treating conditions such as glaucoma and epilepsy where CA inhibition is beneficial .
Mechanism of Action
The mechanism of action of 5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
5-Amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications and underlying mechanisms.
Structural Characteristics
The compound features a triazole ring linked to various aromatic and functional groups, notably an amide and an acetamido group. Its molecular formula suggests a complex structure that may influence its biological interactions.
Potential Activities
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting cancer cell proliferation. Similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .
- Antibacterial and Antifungal Properties : The triazole structure is often associated with antimicrobial activity. Compounds with similar frameworks have been evaluated for their ability to combat bacterial and fungal infections.
- Neuroprotective Effects : Some triazole derivatives have exhibited neuroprotective properties by inhibiting neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .
Case Studies and Research Findings
Several studies provide insights into the biological activities of triazole derivatives that may be relevant to the compound .
Anticancer Studies
Research has highlighted that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance:
- A study reported that certain triazole derivatives induced apoptosis in H460 lung cancer cells and increased LC3 expression, indicating autophagy activation .
- Another study found that specific triazole compounds demonstrated dual anticancer activity through anti-angiogenesis mechanisms .
Antimicrobial Studies
Triazoles have been extensively studied for their antimicrobial properties:
- Triazole-containing hybrids have shown effective inhibition against various bacterial strains, suggesting potential for development as new antibiotics .
The precise mechanism of action for this compound remains largely unexplored. However, based on related compounds:
- Inhibition of Key Enzymes : Many triazoles act by inhibiting enzymes critical for cell proliferation in cancer cells.
- Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways involved in inflammation and apoptosis .
Comparative Analysis with Related Compounds
To understand the unique potential of this compound, it is beneficial to compare it with structurally similar triazoles:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Structure | Similar triazole structure; different substituents |
| 3-(4-methoxyphenyl)-N,N-dimethyl-5-(methylthio)-1H-1,2,4-triazole-1-carboxamide | Structure | Contains methylthio group; different biological activity profile |
Q & A
Q. What are the key structural and physicochemical properties of 5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide, and how do they influence experimental design?
Answer: The compound’s IUPAC name reflects its triazole core substituted with 3,5-dimethylphenyl and 4-acetamidophenyl groups. Key properties include:
- Molecular formula : C₁₉H₂₀N₆O₂ (calculated based on analogous triazole derivatives) .
- Solubility : Likely low in aqueous media due to aromatic and acetamido substituents; recommend using DMSO or DMF as co-solvents for in vitro assays .
- Stability : Monitor degradation under UV light or elevated temperatures via HPLC-MS to confirm integrity during storage .
Methodological Tip : Use computational tools (e.g., Gaussian, COSMO-RS) to predict solubility and logP values before experimental validation .
Q. What synthetic routes are feasible for preparing this compound, and how can purity be optimized?
Answer: The synthesis likely involves:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Stepwise functionalization :
- Introduce 3,5-dimethylphenyl via nucleophilic substitution.
- Attach 4-acetamidophenyl via carboxamide coupling (e.g., EDC/NHS chemistry) .
Q. Purity Optimization :
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Final product purity ≥95% confirmed by ¹H/¹³C NMR and LC-MS .
Caution : Avoid residual copper catalysts; use Chelex resin or aqueous EDTA washes .
Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Answer:
- Enzyme Inhibition : Screen against kinases, phosphatases, or HDACs using fluorescence-based assays (e.g., Z′-LYTE™) with staurosporine or SAHA as positive controls .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) and vehicle controls (DMSO ≤0.1%) .
Data Validation : Run triplicate experiments and apply ANOVA for statistical significance (p <0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Answer: Common discrepancies arise from:
- Poor pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations and calculate bioavailability .
- Metabolic instability : Incubate with liver microsomes (human/rodent) to identify metabolites via HR-MS .
Q. Mitigation Strategies :
Q. What advanced computational methods can predict binding modes and guide structural optimization?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HDAC2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .
Case Study : Analogous triazole-carboxamides showed improved affinity after substituting 4-fluorophenyl with 3,5-dimethylphenyl in docking studies .
Q. How should researchers design experiments to address conflicting data on mechanism of action (MoA)?
Answer:
- Multi-omics Profiling : Combine RNA-seq (transcriptomics) and phospho-proteomics to identify MoA pathways .
- Chemical Proteomics : Use immobilized compound pulldowns with SILAC labeling to capture interacting proteins .
Validation : CRISPR-Cas9 knockout of candidate targets (e.g., HDACs) to confirm functional relevance .
Q. What methodologies are critical for scaling up synthesis while maintaining reproducibility?
Answer:
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
- Quality-by-Design (QbD) : Optimize parameters (temperature, solvent ratio) using a central composite design .
Q. Example Workflow :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp. | 60–100°C | 80°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
